molecular formula C22H21ClN4O2S B2490094 3-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034358-22-8

3-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2490094
CAS RN: 2034358-22-8
M. Wt: 440.95
InChI Key: CGXVBXGZCYAENT-UHFFFAOYSA-N
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Description

The compound of interest is related to the broader family of pyrazole and isoxazole derivatives, which have been extensively studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. These compounds typically exhibit a wide range of biological activities and have been the subject of synthesis and structural analysis to understand their chemical behavior and potential uses.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including cyclocondensation, annulation, and substitution reactions. For example, pyrazole derivatives can be synthesized through the reaction of corresponding ketones with semicarbazide or phenylhydrazine in the presence of suitable catalysts and conditions (Prabhuswamy et al., 2016). These methods can potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Crystal structure and molecular geometry of similar compounds are typically analyzed using X-ray diffraction and spectroscopic methods, revealing details about the arrangement of atoms, bond lengths, angles, and the overall three-dimensional structure. Such analyses help in understanding the molecular conformation, which is crucial for determining the compound's reactivity and interactions with other molecules (Kumara et al., 2018).

Scientific Research Applications

Heterocyclic Compound Synthesis and Analysis

Research on heterocyclic compounds similar to the one often focuses on their synthesis and structural analysis. For instance, the study by Kumarasinghe et al. (2009) on the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester highlights the intricacies involved in the synthesis of complex heterocyclic compounds and the importance of X-ray crystallography for unambiguous structural determination (Kumarasinghe, Hruby, Nichol, 2009).

Antimicrobial and Anticancer Research

Compounds with similar structures are often evaluated for their biological activities, including antimicrobial and anticancer potentials. For example, a series of novel pyrazole derivatives were synthesized and characterized for their in vitro antimicrobial and anticancer activities, showcasing the potential therapeutic applications of such compounds (Hafez, El-Gazzar, Al-Hussain, 2016).

Crystal Structure and Molecular Interaction Studies

Studies often focus on the crystal structure and molecular interactions of heterocyclic compounds. The synthesis, crystal structure, and Hirshfeld surface analysis of a pyrazole-carboxamide derivative by Prabhuswamy et al. (2016) is an example of research aimed at understanding the intermolecular interactions and crystal packing of such compounds (Prabhuswamy, Kumara, Pavithra, Kumar, Lokanath, 2016).

Synthesis and Reaction Mechanisms

The synthesis and reaction mechanisms of heterocyclic compounds are also a significant area of research. The study of unexpected reactions and the mechanisms behind them, such as the work by Ledenyova et al. (2018) on the ANRORC rearrangement in ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, contributes valuable knowledge to the field (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, Zubkov, 2018).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-13-19(16-8-11-30-12-16)14(2)27(25-13)10-9-24-22(28)20-15(3)29-26-21(20)17-6-4-5-7-18(17)23/h4-8,11-12H,9-10H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXVBXGZCYAENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

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